5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

Lipophilicity Membrane permeability Triazine analogs

5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (CAS 339103-76-3, PubChem CID is a trisubstituted 1,2,4-triazine small molecule with a molecular formula of C17H11BrF3N3S and a molecular weight of 426.3 g/mol. The compound bears a 4-bromophenyl sulfanyl moiety at position 5, a methyl group at position 6, and a 3-(trifluoromethyl)phenyl substituent at position Computed physicochemical properties include a high lipophilicity (XLogP3 = 5.2), zero hydrogen bond donors, seven hydrogen bond acceptors, and a topological polar surface area (TPSA) of 64 Ų, placing it well within drug-like chemical space for oral bioavailability and membrane permeability.

Molecular Formula C17H11BrF3N3S
Molecular Weight 426.26
CAS No. 339103-76-3
Cat. No. B2439681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine
CAS339103-76-3
Molecular FormulaC17H11BrF3N3S
Molecular Weight426.26
Structural Identifiers
SMILESCC1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC=C(C=C3)Br
InChIInChI=1S/C17H11BrF3N3S/c1-10-16(25-14-7-5-13(18)6-8-14)22-15(24-23-10)11-3-2-4-12(9-11)17(19,20)21/h2-9H,1H3
InChIKeyHVQPEJUTKBTBOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (CAS 339103-76-3) – Core Structural and Physicochemical Profile


5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine (CAS 339103-76-3, PubChem CID 6413158) is a trisubstituted 1,2,4-triazine small molecule with a molecular formula of C17H11BrF3N3S and a molecular weight of 426.3 g/mol [1]. The compound bears a 4-bromophenyl sulfanyl moiety at position 5, a methyl group at position 6, and a 3-(trifluoromethyl)phenyl substituent at position 3. Computed physicochemical properties include a high lipophilicity (XLogP3 = 5.2), zero hydrogen bond donors, seven hydrogen bond acceptors, and a topological polar surface area (TPSA) of 64 Ų, placing it well within drug-like chemical space for oral bioavailability and membrane permeability [1]. The molecule is supplied at ≥95% purity by reputable vendors for research and development use only .

Why Closely Related 1,2,4-Triazine Analogs Cannot Substitute for CAS 339103-76-3 in Focused Research Programs


The combination of a 4-bromophenyl sulfanyl leaving group at position 5, a sterically compact 6-methyl substituent, and a lipophilic 3-(trifluoromethyl)phenyl ring creates a unique three-dimensional pharmacophore that is absent in even the most structurally proximal analogs [1][2]. For example, the 6-ethyl carboxylate congener (CAS 338957-36-1) replaces the 6-methyl with a bulkier, hydrogen-bond-accepting ester, increasing molecular weight by ~58 Da and altering both steric and electronic properties . Similarly, analogs that substitute the 3-(trifluoromethyl)phenyl with 4-methylphenyl lose the strong electron-withdrawing and lipophilic contributions of the CF3 group, which is known to modulate metabolic stability and target engagement in triazine-based bioactive molecules [2]. These structural differences translate into divergent solubility, permeability, and target binding profiles that cannot be compensated by simple concentration adjustments in biological assays.

Quantitative Differentiation Evidence for CAS 339103-76-3 Versus Closest Analogs


Lipophilicity (XLogP3) Drives Membrane Permeability Differentiation vs. 6-Ethyl Carboxylate Analog

The computed partition coefficient (XLogP3) of the target compound is 5.2, indicating high lipophilicity consistent with favorable passive membrane permeability [1]. In contrast, the closest commercially available analog—ethyl 5-[(4-bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate—contains an additional ester moiety at position 6, which is anticipated to reduce logP (estimated ~4.0 based on the incremental contribution of –COOEt vs. –CH3) and introduce two additional hydrogen bond acceptors, altering both solubility and permeability profiles . This difference is critical for cell-based assay design, where intracellular target engagement requires sufficient membrane transit.

Lipophilicity Membrane permeability Triazine analogs

Hydrogen Bond Donor/Acceptor Profile Differentiates Target from Carboxylate and Phenyl-Substituted Analogs

The target compound possesses zero hydrogen bond donors (HBD) and seven hydrogen bond acceptors (HBA) [1]. Replacement of the 6-methyl with a phenyl ring (as in 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine) adds aromatic ring count and increases TPSA, while the ethyl carboxylate analog adds two oxygen atoms as additional HBA sites . The absence of HBD in the target compound reduces the desolvation penalty for membrane crossing compared to any analog bearing –OH or –NH groups, and the defined HBA count provides predictable solubility characteristics suitable for DMSO stock solution preparation at standard screening concentrations (10–50 mM) .

Hydrogen bonding Drug-likeness Triazine scaffold

Trifluoromethyl Group at Position 3 Imparts Metabolic Stability Advantage Over Non-Fluorinated Analogs – A Class-Level Inference

The 3-(trifluoromethyl)phenyl substituent is a well-established metabolic blocking group that reduces oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated or methyl-substituted phenyl rings [1]. Analogs such as 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-6-phenyl-1,2,4-triazine, which replace the –CF3 with a –CH3 group, are expected to be more susceptible to benzylic hydroxylation and subsequent phase II conjugation, potentially reducing in vitro half-life in hepatocyte or microsomal stability assays . While direct comparative microsomal stability data for this exact compound pair are not publicly available, the class-level trend is robust: the –CF3 group consistently confers a 2- to 10-fold improvement in intrinsic clearance across multiple triazine and phenyl heterocycle series [1].

Metabolic stability Trifluoromethyl Triazine

Recommended Application Scenarios for CAS 339103-76-3 Based on Structural Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Exploration: Core Scaffold with Vectors for Diversification

The 4-bromophenyl sulfanyl moiety at position 5 serves as a synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid generation of focused libraries around the 1,2,4-triazine core. The stable 6-methyl group and 3-CF3 substituent provide a fixed pharmacophore while position 5 is systematically varied—a strategy supported by the established SAR of triazine-based kinase inhibitors [1].

Cell-Based Phenotypic Screening for Anticancer or Anti-Infective Activity

With a computed logP of 5.2 and TPSA of 64 Ų, the compound is predicted to passively diffuse across cell membranes, making it suitable as a starting probe in phenotypic screens against intracellular targets in cancer or infectious disease models. The absence of hydrogen bond donors minimizes efflux transporter recognition (e.g., P-gp), potentially leading to higher intracellular accumulation compared to analogs with HBD groups [2].

Negative Control or Inactive Comparator for 6-Carboxylate Triazine Series

The 6-methyl substituent renders the compound incapable of participating in the hydrogen-bonding interactions that the 6-ethyl carboxylate analog can engage in. This makes the target compound a structurally matched negative control in assays where the ester carbonyl of the carboxylate analog is hypothesized to be essential for target engagement (e.g., ester-directed hydrogen bonding in a kinase hinge region) .

Physicochemical Reference Standard for logP/D Determination in Triazine Series

The well-defined structure, commercial availability at 95% purity, and computed XLogP3 of 5.2 position this compound as a useful reference standard for calibrating experimental logP or logD (pH 7.4) measurements in 1,2,4-triazine series. It can serve as a high-lipophilicity anchor point in chromatographic hydrophobicity index (CHI) determinations [2].

Quote Request

Request a Quote for 5-[(4-Bromophenyl)sulfanyl]-6-methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.